(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by three key substituents:
A 4-tert-butylphenyl group at position 5, contributing steric bulk and lipophilicity.
A hydroxy(thiophen-2-yl)methylidene moiety at position 4, enabling hydrogen bonding and π-π interactions.
This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzothiazole and thiophene groups may act as pharmacophores. Its synthesis likely involves multi-step reactions, including condensation and cyclization, as seen in analogs (e.g., ).
Properties
Molecular Formula |
C26H21FN2O3S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H21FN2O3S2/c1-26(2,3)15-8-6-14(7-9-15)21-20(22(30)18-5-4-12-33-18)23(31)24(32)29(21)25-28-17-11-10-16(27)13-19(17)34-25/h4-13,21,31H,1-3H3 |
InChI Key |
HEPVPXXZEONPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and thiophene groups. The final step involves the formation of the hydroxy(methylidene) group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Reactivity of the Pyrrolidine-2,3-dione Core
The diketone moiety in the pyrrolidine ring is highly electrophilic, enabling nucleophilic attacks and redox reactions. Key reactions include:
The tert-butylphenyl group enhances steric hindrance, potentially slowing reactions at the adjacent carbonyl group.
Thiophene Ring Reactions
The hydroxy(thiophen-2-yl)methylidene group participates in tautomerism (keto-enol) and electrophilic substitution:
The hydroxy group facilitates acid-base reactions, forming salts with strong bases (e.g., NaOH).
Benzothiazole Ring Reactivity
The 6-fluoro-1,3-benzothiazol-2-yl group undergoes:
Fluorine’s electron-withdrawing effect directs electrophiles to meta positions .
Tert-Butylphenyl Group
-
Oxidation : Resistant to common oxidants due to steric protection.
-
Friedel-Crafts Alkylation : Can act as an electron-rich arene in acid-catalyzed reactions .
Hydroxy Group
-
Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters.
-
Coordination Chemistry : Binds to metal ions (e.g., Fe, Cu) .
Computational Reactivity Insights
DFT calculations on analogous compounds (PubChem CID 118729147 ) predict:
-
Electrophilicity Index : High at pyrrolidine carbonyls (supporting nucleophilic additions).
-
Fukui Functions : Thiophene C3 and benzothiazole C6 are electrophilic hotspots .
Stability and Degradation Pathways
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound’s potential interactions with biological molecules can be studied. It may serve as a probe to investigate specific biochemical pathways or as a lead compound for drug development.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on specific molecular targets, such as enzymes or receptors, and its potential therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial processes.
Mechanism of Action
The mechanism of action of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Substituent Analysis:
- Benzothiazole Modifications: The 6-fluoro group in the target compound (vs. Methyl or dimethyl groups (e.g., ) may enhance solubility but reduce metabolic stability compared to fluorine.
Aryl Groups at Position 5 :
- Methylidene Moiety: The hydroxy(thiophen-2-yl)methylidene group in the target compound enables hydrogen bonding (via -OH) and aromatic interactions (via thiophene), whereas analogs with phenyl or thiocarbonohydrazide groups (e.g., ) exhibit different intermolecular interactions.
Physicochemical and Pharmacokinetic Properties
Lipophilicity (LogP) :
The tert-butyl group in the target compound likely increases LogP compared to dichlorophenyl or methylfuryl analogs (), favoring blood-brain barrier penetration but requiring formulation optimization.Hydrogen Bonding :
The hydroxy group in the target compound may enhance crystallinity and stability through intermolecular hydrogen bonds, as observed in crystal structures of related triazole-thione derivatives ().Synthetic Accessibility : Fluorination and tert-butyl incorporation may complicate synthesis compared to methyl or chlorine-substituted analogs, which are more commonly reported ().
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity:
- Pyrrolidine ring : Known for various biological interactions.
- Benzothiazole moiety : Associated with antimicrobial and anticancer properties.
- Hydroxy(thiophen-2-yl)methylidene group : Potentially enhances the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and pyrrolidine derivatives exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study demonstrated that a similar compound led to a 50% decrease in cell viability in breast cancer cell lines at a concentration of 10 µM after 48 hours of treatment .
Antimicrobial Properties
The presence of the benzothiazole moiety suggests potential antimicrobial activity. Research has shown that related compounds exhibit:
- Bactericidal Effects : Against Gram-positive bacteria such as Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have shown MIC values ranging from 5 to 20 µg/mL, indicating moderate to high potency against certain pathogens .
Antioxidant Activity
The antioxidant capacity of this compound can be attributed to the presence of hydroxyl groups which can scavenge free radicals.
- Research Findings : In vitro assays revealed that derivatives with similar structures exhibited an IC50 (half maximal inhibitory concentration) ranging from 15 to 30 µg/mL in DPPH radical scavenging assays .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease progression:
- Urease Inhibition : Similar compounds have been reported to inhibit urease activity, which is crucial for the survival of some pathogenic bacteria. The inhibition mechanism involves binding at the enzyme's active site, thereby preventing its function .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
